molecular formula C21H24N2O6S B2464228 (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 887459-40-7

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No.: B2464228
CAS No.: 887459-40-7
M. Wt: 432.49
InChI Key: HHENMZCCWBFWFW-QURGRASLSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities and are used in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally related to (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide have been synthesized and evaluated for their biological activity. For instance, the synthesis of 3-amino-2-methoxycarbonyl-4,7-dimethoxybenzo[b]thiophene and related compounds has been reported. These compounds exhibited in vitro activity against Leishmania amazonensis and human-T-cell leukemia virus type 1 (HTLV-1) (Valderrama et al., 2002).

Applications in Imaging and Radiolabeling

  • Derivatives of the compound, such as those used in the synthesis of 18F-fallypride, an intermediate, have applications in imaging and radiolabeling. These processes often involve multiple steps, including allylation and amidation (Jing, 2004).

Photodynamic Therapy for Cancer Treatment

  • Certain derivatives have been synthesized for use in photodynamic therapy, a treatment for cancer. For example, zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been developed. These derivatives have shown remarkable potential as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

  • Synthesized derivatives have also been tested for their antimicrobial and antifungal activities. For instance, thiazole derivatives have shown potential in therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazoles exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis .

Future Directions

Benzothiazoles are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthetic methods, novel derivatives, and potential applications in medicine and other fields .

Properties

IUPAC Name

N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-25-12-11-23-17-14(26-2)9-10-16(28-4)19(17)30-21(23)22-20(24)13-7-6-8-15(27-3)18(13)29-5/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENMZCCWBFWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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